molecular formula C23H15N3O4 B4187249 3-(1H-benzimidazol-2-yl)-6-benzyl-8-nitro-2H-chromen-2-one

3-(1H-benzimidazol-2-yl)-6-benzyl-8-nitro-2H-chromen-2-one

カタログ番号 B4187249
分子量: 397.4 g/mol
InChIキー: SRIWBMJGJMSGNN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(1H-benzimidazol-2-yl)-6-benzyl-8-nitro-2H-chromen-2-one, also known as BNCT-01, is a novel compound with potential applications in the field of cancer research. It is a small molecule inhibitor that targets the Polo-like kinase 1 (PLK1) enzyme, which is involved in cell division and proliferation.

作用機序

3-(1H-benzimidazol-2-yl)-6-benzyl-8-nitro-2H-chromen-2-one binds to the ATP-binding pocket of PLK1 and inhibits its activity. PLK1 is a key regulator of mitosis and is involved in several processes, including spindle formation, chromosome segregation, and cytokinesis. Inhibition of PLK1 leads to defects in these processes, which ultimately leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-(1H-benzimidazol-2-yl)-6-benzyl-8-nitro-2H-chromen-2-one has been shown to have potent anti-cancer activity in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to enhance the efficacy of chemotherapy and radiation therapy. It has also been shown to have minimal toxicity in normal cells, indicating its potential as a selective anti-cancer agent.

実験室実験の利点と制限

The main advantages of 3-(1H-benzimidazol-2-yl)-6-benzyl-8-nitro-2H-chromen-2-one for lab experiments are its potency and selectivity as an anti-cancer agent. It has been shown to have minimal toxicity in normal cells, making it a promising candidate for further development as a cancer therapy. However, the main limitation of 3-(1H-benzimidazol-2-yl)-6-benzyl-8-nitro-2H-chromen-2-one is its low solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experiments.

将来の方向性

There are several future directions for the research and development of 3-(1H-benzimidazol-2-yl)-6-benzyl-8-nitro-2H-chromen-2-one. One area of focus is the optimization of its pharmacokinetic properties, including its solubility and bioavailability. Another area of focus is the identification of biomarkers that can predict the response of cancer cells to 3-(1H-benzimidazol-2-yl)-6-benzyl-8-nitro-2H-chromen-2-one. This can help to identify patients who are most likely to benefit from treatment with 3-(1H-benzimidazol-2-yl)-6-benzyl-8-nitro-2H-chromen-2-one. Finally, the combination of 3-(1H-benzimidazol-2-yl)-6-benzyl-8-nitro-2H-chromen-2-one with other anti-cancer agents, such as chemotherapy and immunotherapy, is an area of active research. The combination of these agents can enhance their anti-cancer activity and improve patient outcomes.
Conclusion:
In conclusion, 3-(1H-benzimidazol-2-yl)-6-benzyl-8-nitro-2H-chromen-2-one is a novel compound with potential applications in the field of cancer research. Its potent anti-cancer activity and selectivity make it a promising candidate for further development as a cancer therapy. The optimization of its pharmacokinetic properties and the identification of biomarkers can help to improve its efficacy and selectivity. The combination of 3-(1H-benzimidazol-2-yl)-6-benzyl-8-nitro-2H-chromen-2-one with other anti-cancer agents is an area of active research that can enhance its anti-cancer activity and improve patient outcomes.

科学的研究の応用

3-(1H-benzimidazol-2-yl)-6-benzyl-8-nitro-2H-chromen-2-one has been extensively studied for its potential applications in cancer research. PLK1 is overexpressed in many types of cancer, and its inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells. 3-(1H-benzimidazol-2-yl)-6-benzyl-8-nitro-2H-chromen-2-one has been shown to be a potent inhibitor of PLK1, and its anti-cancer activity has been demonstrated in several preclinical studies. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells.

特性

IUPAC Name

3-(1H-benzimidazol-2-yl)-6-benzyl-8-nitrochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O4/c27-23-17(22-24-18-8-4-5-9-19(18)25-22)13-16-11-15(10-14-6-2-1-3-7-14)12-20(26(28)29)21(16)30-23/h1-9,11-13H,10H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIWBMJGJMSGNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC3=C(C(=C2)[N+](=O)[O-])OC(=O)C(=C3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-benzimidazol-2-yl)-6-benzyl-8-nitro-2H-chromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1H-benzimidazol-2-yl)-6-benzyl-8-nitro-2H-chromen-2-one
Reactant of Route 2
3-(1H-benzimidazol-2-yl)-6-benzyl-8-nitro-2H-chromen-2-one
Reactant of Route 3
Reactant of Route 3
3-(1H-benzimidazol-2-yl)-6-benzyl-8-nitro-2H-chromen-2-one
Reactant of Route 4
Reactant of Route 4
3-(1H-benzimidazol-2-yl)-6-benzyl-8-nitro-2H-chromen-2-one
Reactant of Route 5
Reactant of Route 5
3-(1H-benzimidazol-2-yl)-6-benzyl-8-nitro-2H-chromen-2-one
Reactant of Route 6
3-(1H-benzimidazol-2-yl)-6-benzyl-8-nitro-2H-chromen-2-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。